Benzyl-PEG7-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H36O9 |

|---|---|

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C22H36O9/c23-22(24)6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,23,24) |

Clé InChI |

YZCWMBJKYDIQOU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. It belongs to the polyethylene (B3416737) glycol (PEG) class of compounds, which are known for their biocompatibility, low toxicity, and solubility in aqueous solutions.[1] The structure of this compound incorporates a stable benzyl (B1604629) protecting group at one terminus and a reactive carboxylic acid group at the other, separated by a hydrophilic 7-unit PEG spacer. This distinct architecture allows for the covalent attachment of biomolecules, such as proteins, peptides, or antibodies, to other molecules of interest, including small molecule drugs or imaging agents. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. In this context, this compound can serve as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as a dedicated CAS number, quantitative solubility, and pKa are not consistently reported in publicly available sources.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₂H₃₆O₉ | Alfa Chemistry |

| Molecular Weight | 444.52 g/mol | Alfa Chemistry |

| CAS Number | Not consistently available | Different suppliers may list internal catalog numbers or CAS numbers of related structures. |

| Appearance | Inferred to be a liquid or low-melting solid | Based on properties of similar PEG compounds. |

| Purity | Typically >95% or >98% | As offered by various commercial suppliers. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), halogenated solvents (e.g., DCM), and moderately soluble in water and alcohols. Insoluble to slightly soluble in non-polar aliphatic solvents (e.g., hexane). | Qualitative prediction based on the amphiphilic structure and general solubility of benzyl esters and PEG compounds. Quantitative data is not readily available. |

| pKa of Carboxylic Acid | Estimated to be ~4-5 | Based on the typical pKa of carboxylic acids. No specific experimental value has been found. |

Molecular Structure

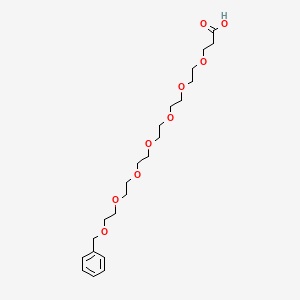

The structure of this compound consists of a benzyl group, a heptaethylene glycol spacer, and a terminal carboxylic acid.

Caption: Molecular structure of this compound.

Experimental Protocols

Activation of this compound for Amine Conjugation

The carboxylic acid moiety of this compound can be activated to form an amine-reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This allows for efficient covalent conjugation to primary amines on proteins, peptides, or other molecules.

Materials and Reagents:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Molecule with a primary amine (e.g., protein, peptide) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Protocol:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.

-

-

Activation Reaction (In-situ):

-

In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.

-

-

Conjugation to Amine-containing Molecule:

-

Add the activated Benzyl-PEG7-NHS ester solution directly to the solution containing the amine-containing molecule. The molar ratio of the PEG linker to the target molecule will depend on the desired degree of labeling and should be optimized for each specific application.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS ester.

-

Remove the unreacted PEG linker and byproducts (e.g., dicyclohexylurea if DCC is used) by a suitable purification method such as dialysis, size-exclusion chromatography, or tangential flow filtration.

-

Experimental Workflow Diagram

Caption: Workflow for activating and conjugating this compound.

Applications in Drug Development

This compound is a versatile tool in modern drug development with several key applications:

-

PROTACs: As previously mentioned, it is frequently used as a linker in the synthesis of PROTACs, connecting the warhead that binds to the target protein and the ligand that recruits the E3 ligase. The length and flexibility of the PEG chain can be crucial for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be conjugated to lysine (B10760008) residues on an antibody, while the benzyl group can be deprotected to reveal a functional group for attaching a cytotoxic drug. The PEG spacer improves the solubility and reduces the aggregation of the ADC.

-

Pegylation: The process of attaching PEG chains to therapeutic proteins or peptides (pegylation) can improve their pharmacokinetic and pharmacodynamic properties. This compound can be used to introduce a short PEG chain, which can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the biomolecule.

Role in PROTAC Signaling Pathway

Caption: this compound as a linker in the PROTAC pathway.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its defined structure, incorporating a stable benzyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides a versatile platform for the synthesis of complex bioconjugates. While some specific physicochemical data points require further experimental determination, its utility in applications such as PROTACs and ADCs is well-established, offering a means to enhance the therapeutic properties of novel drug candidates. The provided experimental guidelines offer a starting point for the successful implementation of this compound in various bioconjugation strategies.

References

Benzyl-PEG7-acid structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of Benzyl-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems.

Core Concepts: Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a benzyl (B1604629) ether at one terminus and a carboxylic acid at the other. The benzyl group provides a stable, non-reactive terminus, while the seven repeating ethylene (B1197577) glycol units confer hydrophilicity, enhancing the solubility and pharmacokinetic properties of the conjugated molecule. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.

Chemical Structure and Formula

The systematic name for this compound is 2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid. Based on this, the definitive chemical structure and properties can be established.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₂₁H₃₄O₉ |

| Molecular Weight | 430.49 g/mol |

| CAS Number | Not definitively assigned |

Experimental Protocols

The terminal carboxylic acid of this compound is typically activated using carbodiimide (B86325) chemistry to facilitate conjugation to primary amines on biomolecules. The following is a detailed protocol for the conjugation of this compound to a generic protein using the EDC/NHS method.

Materials

-

This compound

-

Protein with available primary amines (e.g., Lysine residues)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column

Procedure

-

Reagent Preparation :

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Prepare a 10 mg/mL solution of EDC in Activation Buffer immediately before use.

-

Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve the protein to be conjugated in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

-

Activation of this compound :

-

In a microcentrifuge tube, add a 10-50 fold molar excess of the this compound stock solution to the protein solution.

-

Add a 2-fold molar excess of EDC solution relative to the this compound.

-

Add a 5-fold molar excess of Sulfo-NHS solution relative to the this compound.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation to Protein :

-

Add the activated this compound mixture to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction :

-

Add the Quenching Buffer to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification of the Conjugate :

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect fractions containing the purified protein-PEG conjugate.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow for Protein Conjugation

Caption: EDC/NHS conjugation workflow.

In-Depth Technical Guide to the Synthesis of Benzyl-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG7-acid, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The synthesis is a two-step process commencing with the mono-benzylation of heptaethylene glycol, followed by the oxidation of the resulting alcohol to the corresponding carboxylic acid. This guide offers detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a straightforward and efficient two-step reaction sequence. The first step involves a Williamson ether synthesis to selectively introduce a single benzyl (B1604629) protecting group onto one of the terminal hydroxyls of heptaethylene glycol. This mono-benzylation is crucial for achieving the desired bifunctionality. The second step is the oxidation of the remaining terminal alcohol of the Benzyl-PEG7-alcohol intermediate to a carboxylic acid, yielding the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl-PEG7-alcohol

This procedure details the mono-benzylation of heptaethylene glycol using sodium hydride and benzyl bromide in a Williamson ether synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Heptaethylene glycol | 310.37 | 10.0 g | 32.2 |

| Sodium hydride (60% in mineral oil) | 24.00 | 1.42 g | 35.4 |

| Benzyl bromide | 171.04 | 4.0 mL | 33.8 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

| Silica (B1680970) Gel (for column chromatography) | - | - | - |

| Eluent (Hexane:Ethyl Acetate) | - | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add heptaethylene glycol (10.0 g, 32.2 mmol) and dissolve in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.42 g of 60% dispersion in mineral oil, 35.4 mmol) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (4.0 mL, 33.8 mmol) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent to separate the desired mono-benzylated product from unreacted starting material and the di-benzylated byproduct.

Step 2: Synthesis of this compound

This protocol describes the oxidation of Benzyl-PEG7-alcohol to the corresponding carboxylic acid using a TEMPO-catalyzed oxidation system.[1] This method is favored for its mild conditions, which help to prevent cleavage of the polyethylene (B3416737) glycol chain.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Benzyl-PEG7-alcohol | 400.49 | 5.0 g | 12.5 |

| TEMPO | 156.25 | 20 mg | 0.13 |

| Sodium hypochlorite (B82951) (NaOCl, 10-15%) | - | 1.0 mL | - |

| Sodium chlorite (B76162) (NaClO2) | 90.44 | 2.8 g | 31.0 |

| Acetonitrile (B52724) | - | 50 mL | - |

| Phosphate (B84403) buffer (0.67 M, pH 6.5) | - | 25 mL | - |

| Saturated aq. Na2SO3 | - | 20 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| 1 M HCl | - | - | - |

| Brine | - | 30 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Dissolve Benzyl-PEG7-alcohol (5.0 g, 12.5 mmol) in acetonitrile (50 mL) in a 250 mL round-bottom flask.

-

Add the phosphate buffer (25 mL) and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add TEMPO (20 mg, 0.13 mmol) to the mixture.

-

In a separate beaker, prepare a solution of sodium chlorite (2.8 g, 31.0 mmol) in water (15 mL).

-

Slowly and simultaneously, add the sodium hypochlorite solution (1.0 mL) and the sodium chlorite solution to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous Na2SO3 solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography if necessary, using a mobile phase of dichloromethane:methanol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Mono-benzylation | NaH, Benzyl Bromide | THF | 0 to RT | 12-16 | 40-60 |

| 2 | Oxidation | TEMPO, NaOCl, NaClO2 | Acetonitrile/Water | 0 to RT | 2-4 | 85-95 |

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.35 (m, 5H, Ar-H of benzyl group)

-

δ 4.55 (s, 2H, -O-CH₂-Ph)

-

δ 4.15 (s, 2H, -O-CH₂-COOH)

-

δ 3.60-3.75 (m, 24H, PEG backbone -O-CH₂-CH₂-O-)

-

A broad singlet corresponding to the carboxylic acid proton may be observed depending on the solvent and concentration.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 172.0 (C=O, carboxylic acid)

-

δ 138.0 (quaternary Ar-C of benzyl group)

-

δ 128.5, 127.8, 127.7 (Ar-C of benzyl group)

-

δ 73.3 (-O-CH₂-Ph)

-

δ 71.0-69.0 (PEG backbone -O-CH₂-CH₂-O-)

-

δ 68.8 (-O-CH₂-COOH)

-

High-Performance Liquid Chromatography (HPLC):

-

Purity assessment can be performed using a reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase. Detection can be achieved using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) due to the lack of a strong UV chromophore in the PEG chain.

This comprehensive guide provides the necessary details for the successful synthesis, purification, and characterization of this compound, a critical tool for researchers in the field of drug development and bioconjugation.

References

Benzyl-PEG7-acid molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and relevant experimental protocols for Benzyl-PEG7-acid, a heterobifunctional linker commonly employed in pharmaceutical research and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its closely related analogues. This allows for a clear comparison of their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C22H36O9 | 444.54 | Not Available |

| Benzyl-PEG2-acid | C11H14O4 | 210.23 | 93206-09-8[1] |

| Benzyl-PEG3-acid | C13H18O5 | 254.27 | 91842-53-4[2] |

| Benzyl-PEG7-alcohol | C21H36O8 | 416.51 | 423763-19-3[3][4] |

| Benzyl-PEG7-azide | C21H35N3O7 | 441.53 | 868594-42-7[5] |

Experimental Protocols

This compound is frequently utilized as a linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid group can be activated to react with primary amines on proteins or other molecules. Below is a general, yet detailed, experimental protocol for the conjugation of a PEG acid to an amine-containing molecule using EDC/NHS chemistry. This protocol can be adapted for this compound.

Protocol for Amine Conjugation using EDC/NHS Chemistry

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

-

Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water or activation buffer) and NHS (e.g., 100 mg/mL in water or activation buffer) immediately before use.

-

Dissolve the amine-containing molecule in the conjugation buffer to the desired concentration.

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, add the this compound solution.

-

Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (Acid:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate. The reaction is most efficient at a pH of 4.5-7.2.

-

-

Conjugation to Amine:

-

Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.

-

The molar ratio of the activated linker to the amine-containing molecule should be optimized for the desired degree of labeling. Ratios can range from a slight excess to a large excess of the linker.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add the quenching buffer (e.g., Tris-HCl or glycine) to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the final conjugate.

-

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound.

References

Navigating the Solubility Landscape of Benzyl-PEG7-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the precise control over the solubility of linker molecules is paramount for successful and reproducible outcomes. Benzyl-PEG7-acid, a heterobifunctional linker, offers a versatile platform for conjugation strategies. Its polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, a crucial attribute for improving the pharmacokinetic properties of conjugated molecules. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its handling, and a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

The solubility of this compound is governed by the interplay of its constituent chemical moieties: the hydrophobic benzyl (B1604629) group, the hydrophilic PEG7 chain, and the ionizable carboxylic acid. This tripartite structure dictates its behavior in various solvent systems. The presence of the PEG spacer generally promotes solubility in aqueous solutions.[1][2][3][4]

Key Factors Influencing Solubility:

-

pH of Aqueous Solutions: The terminal carboxylic acid group is the most significant determinant of solubility in aqueous media. At a pH above its pKa (typically around 4.5-5.0), the carboxylic acid deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt. Conversely, in acidic conditions (pH < 4.5), the protonated carboxylic acid is less polar, leading to reduced aqueous solubility.

-

Organic Co-solvents: For creating concentrated stock solutions or solubilizing more hydrophobic conjugates of this compound, water-miscible organic solvents are indispensable. Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the known properties of similar PEGylated molecules and general chemical principles, a qualitative assessment of its solubility in various common laboratory solvents can be provided.

| Solvent | Solubility Profile | Remarks |

| Aqueous Buffers (pH > 7.0) | High | The carboxylic acid is deprotonated to the more soluble carboxylate form. Recommended for most biological applications. |

| Water (unbuffered) | Moderate to Low | Solubility is dependent on the final pH of the solution. |

| Acidic Water (pH < 5.0) | Low | The carboxylic acid is protonated, significantly reducing aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | High | An excellent solvent for preparing high-concentration stock solutions.[5] |

| Dimethylformamide (DMF) | High | Similar to DMSO, suitable for creating concentrated stocks.[5] |

| Dichloromethane (DCM) | High | A common organic solvent for this type of molecule.[5] |

| Methanol (MeOH) | High | Generally a good solvent for PEGylated compounds. |

| Ethanol (EtOH) | High | Another viable alcohol-based solvent. |

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffers

This protocol is recommended for the direct preparation of working solutions for bioconjugation or other aqueous-based assays.

-

Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

-

Initial Suspension: Add a small amount of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial to create a slurry.

-

pH Adjustment (if necessary): If the compound does not readily dissolve, the pH of the solution may be slightly acidic. While gently vortexing, add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise until the solid dissolves. This indicates the deprotonation of the carboxylic acid.

-

Final Dilution: Once the this compound is fully dissolved, add the remaining volume of the target buffer to achieve the desired final concentration.

-

Verification: Check the final pH of the solution and adjust if necessary. A brief sonication in a water bath can help to break up any small aggregates.

Protocol 2: Preparation of Concentrated Stock Solutions in Organic Solvents

This protocol is ideal for preparing high-concentration stock solutions for long-term storage or for applications where the addition of an organic co-solvent is acceptable.

-

Weighing: Accurately weigh the desired amount of this compound into a vial.

-

Solvent Addition: Add the required volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the vial.

-

Dissolution: Vortex the mixture until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent moisture absorption.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the optimal solvent and conditions for solubilizing this compound for a specific application.

Caption: A decision-making workflow for the solubilization of this compound.

By understanding the chemical nature of this compound and following systematic protocols, researchers can ensure its effective use in a wide range of applications, from fundamental research to the development of novel therapeutics.

References

Unraveling the Role of Benzyl-PEG7-acid in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It is crucial to understand that this compound does not possess an independent mechanism of action in a biological context. Instead, its significance lies in its structural role within a PROTAC molecule, enabling the PROTAC's overall mechanism of action: targeted protein degradation.

This technical guide elucidates the function of this compound as a PROTAC linker and details the broader mechanism of action of the PROTACs that incorporate it. We will delve into the critical role of the linker in ternary complex formation, provide illustrative experimental protocols for evaluating PROTAC efficacy, and present quantitative data from relevant studies.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. A PROTAC molecule typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this critical linker.

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex (POI-PROTAC-E3 ligase). The linker, in this case containing the Benzyl-PEG7 moiety, plays a crucial role in enabling this complex to form by providing the appropriate length, flexibility, and geometry.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.

-

Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting catalytically.

The properties of the linker are paramount to the success of a PROTAC. The length, rigidity, and composition of the linker, such as the polyethylene (B3416737) glycol (PEG) chain in this compound, influence the stability and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.

Core Function of this compound as a Linker

The this compound linker offers several key attributes for PROTAC design:

-

Hydrophilicity: The seven-unit PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.

-

Optimal Length and Flexibility: The PEG7 unit provides a specific spatial separation between the two ligands, which is often empirically determined to be optimal for the formation of a stable and productive ternary complex for a given POI and E3 ligase pair.

-

Benzyl (B1604629) Group: The benzyl group can provide a rigid attachment point and may engage in favorable hydrophobic interactions within the ternary complex, potentially enhancing its stability.

-

Terminal Carboxylic Acid: The "acid" functional group provides a convenient chemical handle for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand during the synthesis of the final PROTAC molecule.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core PROTAC mechanism and a typical experimental workflow for evaluating a PROTAC's efficacy.

Applications of Benzyl-PEG7-acid in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule that has garnered significant attention in the field of biochemistry, particularly in the development of novel therapeutics and research tools. This molecule incorporates three key chemical features: a benzyl (B1604629) group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The benzyl group serves as a stable protecting group for the hydroxyl end of the PEG chain, which can be deprotected under specific conditions. The hydrophilic PEG7 spacer enhances solubility and provides optimal spatial separation between conjugated molecules. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through amide bond formation.

This technical guide provides a comprehensive overview of the applications of this compound in biochemistry, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of biomaterials. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Core Applications of this compound

The unique trifunctional nature of this compound makes it a versatile tool for a range of biochemical applications.

PROTAC Linkers for Targeted Protein Degradation

The most prominent application of this compound and its derivatives is in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

The linker is a critical component of a PROTAC, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[2] PEG linkers, such as the one derived from this compound, are frequently employed due to their ability to:

-

Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity.[3]

-

Provide Optimal Spacing: The linker's length is critical for inducing a productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity.[4] Systematic studies have shown that the optimal PEG linker length is target-dependent.[1]

-

Improve Pharmacokinetic Properties: PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic molecules.

The carboxylic acid moiety of this compound provides a convenient handle for conjugation to an amine-containing ligand (either for the POI or the E3 ligase) via amide bond formation. The benzyl-protected end can be deprotected to reveal a hydroxyl group, which can then be further functionalized for attachment to the other ligand.

The length of the PEG linker is a crucial parameter that must be optimized for each PROTAC system. The following table summarizes data from comparative studies on the effect of linker length on the degradation efficiency (DC50 and Dmax) of different PROTACs. While specific data for a 7-unit PEG linker is not always available, the general trend highlights the importance of linker optimization.

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG | ~12 | 18 | >95 | |

| BRD4 | VHL | PEG | ~16 | 8.1 | >95 | |

| BRD4 | VHL | PEG | ~20 | 4.9 | >95 | |

| BTK | Cereblon | PEG | 4 PEG units | Potent | High | |

| BTK | Cereblon | PEG | 6 PEG units | More Potent | High | |

| HDAC3 | VHL | Amide | - | 640 | - | |

| HDAC3 | VHL | Amide | - | 440 | 77 |

Note: This table presents illustrative data from various sources to highlight the general trends in linker optimization. DC50 and Dmax values are highly dependent on the specific cell line, treatment time, and experimental conditions.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Experimental workflow for Western Blot analysis.

Linkers for Antibody-Drug Conjugates (ADCs)

This compound can also be utilized in the development of ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability, solubility, and pharmacokinetic properties of the conjugate, as well as in the mechanism of drug release.

PEG linkers, including those derived from this compound, offer several advantages in ADC design:

-

Increased Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The inclusion of a hydrophilic PEG linker can improve the overall solubility of the ADC, reducing the risk of aggregation.

-

Enhanced Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC by shielding it from proteolytic degradation and reducing renal clearance.

-

Improved Stability: The PEG chain can provide a stable connection between the antibody and the drug, preventing premature drug release in circulation.

The carboxylic acid of this compound can be used to conjugate the linker to the antibody (e.g., via surface lysine (B10760008) residues) or to the cytotoxic drug, depending on the overall synthetic strategy.

Surface Modification of Biomaterials and Nanoparticles

The covalent attachment of PEG chains (PEGylation) to the surface of biomaterials and nanoparticles is a widely used strategy to improve their biocompatibility and performance in biological systems. This compound can be employed for this purpose. The carboxylic acid group can be activated to react with amine groups on the surface of a material, covalently attaching the PEG linker.

The benefits of surface PEGylation include:

-

Reduced Non-specific Protein Adsorption: The hydrophilic and flexible PEG chains create a "stealth" layer that repels proteins, preventing the formation of a protein corona that can trigger an immune response and lead to rapid clearance from circulation.

-

Enhanced Stability: PEGylation can prevent the aggregation of nanoparticles in biological fluids.

-

Improved Biocompatibility: By masking the surface of the material, PEGylation can reduce its immunogenicity.

The benzyl-protected end of the immobilized linker can be deprotected to introduce a hydroxyl group on the surface, which can then be used for the attachment of targeting ligands, imaging agents, or other functional molecules.

Experimental Protocols

The following are detailed, representative protocols for the key applications of this compound. These protocols may require optimization for specific molecules and experimental systems.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, involving the initial formation of an amide bond with one ligand, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of this compound to an Amine-containing Ligand (Ligand 1)

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-containing Ligand 1 (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the Amine-containing Ligand 1 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Benzyl-PEG7-Ligand 1 conjugate.

-

Step 2: Deprotection of the Benzyl Group and Coupling to Ligand 2

-

Reagents and Materials:

-

Benzyl-PEG7-Ligand 1 conjugate (1.0 eq)

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas

-

Methanol (B129727) or Ethanol

-

Ligand 2 with a reactive group (e.g., carboxylic acid for amide coupling)

-

Coupling reagents (e.g., HATU, DIPEA if Ligand 2 is a carboxylic acid)

-

-

Procedure:

-

Dissolve the Benzyl-PEG7-Ligand 1 conjugate in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon.

-

Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-16 hours.

-

Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the deprotected product (HO-PEG7-Ligand 1).

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The crude HO-PEG7-Ligand 1 can be purified by chromatography or used directly in the next step.

-

Couple the HO-PEG7-Ligand 1 to Ligand 2 using appropriate coupling chemistry (e.g., if Ligand 2 is a carboxylic acid, follow a similar procedure to Step 1).

-

Purify the final PROTAC by preparative HPLC.

-

Protocol 2: Determination of PROTAC-mediated Protein Degradation by Western Blot

-

Cell Plating and Treatment:

-

Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values using non-linear regression analysis.

-

Protocol 3: Conjugation of this compound to a Primary Amine on a Protein

This protocol describes the activation of the carboxylic acid of this compound to an NHS ester for subsequent reaction with primary amines on a protein.

-

Reagents and Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous DMF or DMSO

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette

-

-

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mM.

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the same solvent to a similar concentration.

-

Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to 1 equivalent of the this compound solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.

-

-

Protein Conjugation:

-

Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Add the freshly prepared Benzyl-PEG7-NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein will determine the degree of labeling and should be optimized for each protein (start with a 10- to 20-fold molar excess).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 15 minutes.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Characterization:

-

The degree of labeling can be determined using various methods, such as MALDI-TOF mass spectrometry or by co-opting a quantifiable feature of the linker if further modified.

-

-

Conclusion

This compound is a versatile and valuable tool in modern biochemistry and drug discovery. Its well-defined structure, incorporating a protected hydroxyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables a wide range of applications. As a linker in PROTACs, it facilitates the targeted degradation of disease-causing proteins. In ADCs, it can improve the pharmacological properties of these targeted therapies. Furthermore, its use in surface modification enhances the biocompatibility of materials for in vivo applications. The experimental protocols provided in this guide serve as a starting point for researchers to harness the potential of this compound in their own investigations. As the field of targeted therapeutics continues to evolve, the demand for well-designed and versatile linkers like this compound is expected to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl-PEG7-acid as a Bifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bifunctional linkers are critical components in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge a targeting moiety and an effector molecule, and their chemical properties significantly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various classes of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between the conjugated molecules.

This technical guide provides a comprehensive overview of Benzyl-PEG7-acid, a heterobifunctional linker featuring a benzyl-protected hydroxyl group at one terminus and a carboxylic acid at the other, connected by a seven-unit PEG chain. The benzyl (B1604629) group serves as a stable protecting group for the hydroxyl functionality, allowing for selective reactions involving the carboxylic acid. The PEG7 spacer offers a balance of hydrophilicity and defined length, which is crucial for optimizing the performance of the final bioconjugate. This document will detail the physicochemical properties, synthesis, experimental protocols for conjugation, and applications of this compound in drug development.

Physicochemical Properties of this compound

The rational design of bioconjugates requires a thorough understanding of the linker's physical and chemical characteristics. The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C23H38O10 | Calculated |

| Molecular Weight | 474.54 g/mol | Calculated |

| Appearance | Colorless to light yellow oil | Inferred from similar compounds |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers. | Inferred from similar compounds |

| Purity | ≥95% | [] |

| Storage | Store at -20°C, desiccated. | [] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that typically starts from a commercially available PEG diol. A plausible synthetic route is outlined below. The benzyl group's stability under a wide range of reaction conditions makes it an ideal protecting group for one of the terminal hydroxyls while the other is converted to a carboxylic acid.[2]

Proposed Synthetic Scheme:

References

The Benzyl Group: A Linchpin in Modern Bioconjugation and Drug Delivery Utilizing Benzyl-PEG7-acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise control of molecular architecture is paramount. Heterobifunctional linkers, such as Benzyl-PEG7-acid, have emerged as critical tools, enabling the covalent linkage of disparate molecular entities with a high degree of control and specificity. The strategic incorporation of a benzyl (B1604629) group within this linker architecture is not a trivial choice; it imparts a unique combination of stability and selective reactivity that is essential for complex, multi-step synthetic strategies. This technical guide provides a comprehensive exploration of the role of the benzyl group in this compound, detailing its function as a robust protecting group, its impact on the linker's physicochemical properties, and its application in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

The Core Functionality of the Benzyl Group: A Robust Orthogonal Protecting Group

The primary role of the benzyl group in this compound is to serve as a stable and reliable protecting group for the terminal alcohol of the polyethylene (B3416737) glycol (PEG) chain. In the context of organic synthesis, a protecting group is a molecular moiety that is temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. The benzyl group, forming a benzyl ether with the PEG chain, is particularly well-suited for this purpose due to its exceptional stability across a wide range of reaction conditions.[]

Key Advantages of the Benzyl Protecting Group:

-

Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as to many oxidizing and reducing agents.[] This chemical inertness is crucial in multi-step syntheses where the PEG linker must remain intact while other parts of the molecule are being modified.

-

Orthogonal Deprotection: The removal of the benzyl group is typically achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst).[2] This deprotection method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters, amides, and many other protecting groups, unaffected.[] This "orthogonality" is a critical feature that allows for the selective deprotection of the benzyl-protected alcohol at a desired stage of the synthesis, without disturbing other protected functionalities within the molecule.

The following diagram illustrates the orthogonal relationship between the benzyl group and other common protecting groups, such as the acid-labile Boc group.

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Physicochemical Properties and Data Presentation

The this compound molecule is an amphiphilic structure, with the benzyl group contributing a hydrophobic character and the PEG chain and carboxylic acid providing hydrophilicity.[][3] This balance of properties is crucial for its function as a linker, influencing the solubility and pharmacokinetic profile of the final conjugate.

| Property | Description | Value/Characteristic |

| Molecular Formula | C₂₁H₃₄O₉ | - |

| Molecular Weight | 430.49 g/mol | - |

| Appearance | White to off-white solid or viscous oil | Dependent on purity |

| Solubility | Soluble in water and many organic solvents (e.g., DMF, DMSO, Dichloromethane)[4] | The PEG chain enhances aqueous solubility, while the benzyl group contributes to solubility in organic media. |

| pKa of Carboxylic Acid | The acidity of the terminal carboxylic acid | Estimated to be in the range of 4-5, typical for carboxylic acids.[5] |

| Stability | Chemical stability of the benzyl ether linkage | Highly stable under acidic and basic conditions. |

Comparative Stability of Protected PEG Linkers

To underscore the robustness of the benzyl protecting group, the following table presents illustrative data from a forced degradation study comparing a benzyl-protected PEG linker with other commonly used protected PEG linkers.

| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |

| Benzyl | Benzyl-PEG-OH | >98% | >98% |

| tert-Butyl Ether | t-Bu-PEG-OH | <5% | >98% |

| Fmoc | Fmoc-NH-PEG-OH | >98% | <5% |

| Data is illustrative and sourced from a comparative guide. Actual results may vary based on specific experimental conditions.[5] |

This data clearly demonstrates the superior stability of the benzyl ether linkage to both strongly acidic and basic environments, in stark contrast to the acid-labile tert-butyl ether and the base-labile Fmoc group.[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in research and development. The following sections provide step-by-step methodologies for the synthesis, deprotection, and conjugation of this versatile linker.

Synthesis of this compound (A Plausible Protocol)

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This protocol is a plausible route based on standard organic chemistry principles.

Materials:

-

Heptaethylene glycol

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Monobenzylation of Heptaethylene Glycol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to isolate the monobenzylated heptaethylene glycol (Benzyl-PEG7-alcohol).

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the purified Benzyl-PEG7-alcohol (1 equivalent) in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Filter the mixture through a pad of celite and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

This protocol describes the standard procedure for the removal of the benzyl protecting group to yield the free hydroxyl group.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Anhydrous, degassed solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous, degassed solvent.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected HO-PEG7-acid.

Conjugation of this compound to a Primary Amine

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

Amine-containing substrate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, or MES buffer pH 6.0 for a two-step reaction)

Procedure (One-Pot Method):

-

Dissolve the amine-containing substrate in the reaction buffer.

-

In a separate vial, dissolve this compound (typically 5-20 molar excess to the amine), EDC (1.2 equivalents to the PEG-acid), and NHS (1.2 equivalents to the PEG-acid) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add the activated this compound solution to the solution of the amine-containing substrate.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or hydroxylamine.

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove unreacted reagents and byproducts.

Application in PROTACs: A Signaling Pathway Perspective

A prominent and powerful application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, often constructed using a PEG chain, is a critical component of a PROTAC, as its length and composition dictate the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The synthesis of a PROTAC often involves a multi-step sequence where the benzyl-protected PEG linker is first conjugated to one of the ligands. The benzyl group ensures that the other end of the linker remains unreactive until it is selectively deprotected for conjugation to the second ligand.

The following diagram illustrates the general mechanism of action of a PROTAC, a process enabled by linkers such as this compound.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of the benzyl-protected PEG linker.

References

The Pivotal Role of the PEG7 Spacer in Benzyl-PEG7-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy. This technical guide delves into the significance of the polyethylene (B3416737) glycol (PEG) spacer, specifically the seven-unit PEG chain (PEG7) found in linkers like Benzyl-PEG7-acid. We will explore its impact on the physicochemical and pharmacological properties of bifunctional molecules, provide detailed experimental protocols for their evaluation, and present quantitative data to inform rational drug design.

Introduction to Bifunctional Linkers and the Importance of the PEG Spacer

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a passive spacer; its length, flexibility, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3]

PEG linkers have emerged as a favored scaffold in PROTAC design due to their unique properties:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules.[4][5] This can positively impact cell permeability and overall bioavailability.

-

Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.

-

Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two ligands to achieve a productive ternary complex. The inherent flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for binding.

The Significance of the PEG7 Spacer

The seven-unit PEG spacer represents a specific length that has been found to be effective in numerous PROTAC designs. While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, a PEG7 spacer often strikes a balance between being long enough to avoid steric hindrance between the two proteins and short enough to facilitate a stable and productive ternary complex. A linker that is too short may prevent the formation of the ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a less stable complex.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While a direct comparison involving a PEG7 linker is not always available, the data demonstrates the critical importance of linker length optimization.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | Not Specified | |

| PEG | 1-2 PEG units | > 5 µM | Not Specified | |||

| PEG | 4-5 PEG units | < 0.5 µM | Not Specified | |||

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 21 | 3 | 96 | |||

| Alkyl/Ether | 29 | 292 | 76 | |||

| BTK | CRBN | PEG | Not Specified | 2.2 | 97 | |

| ERα | VHL | PEG | 12 | Less Potent | Not Specified | |

| PEG | 16 | More Potent | Not Specified |

Note: The data presented is compiled from multiple sources and for different PROTAC systems. The optimal linker length is target- and E3 ligase-dependent and must be determined empirically.

Experimental Protocols

General Protocol for PROTAC Synthesis using an Amine-PEG-Acid Linker

This protocol outlines the general steps for the synthesis of a PROTAC via amide bond formation, a common method for incorporating linkers like this compound. This process typically involves the coupling of one of the ligands (with a free amine or carboxylic acid) to the linker, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of Ligand A (with carboxylic acid) to an Amine-PEG-Linker

-

Reagents and Materials:

-

Ligand A-COOH (1.0 eq)

-

H2N-PEG7-O-Benzyl (or similar amine-functionalized PEG linker) (1.1 eq)

-

HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized PEG linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand A-PEG-Linker conjugate.

-

Step 2: Deprotection of the Linker (if necessary)

-

Procedure:

-

If a protecting group (e.g., Benzyl) is present on the linker, it must be removed before coupling the second ligand. For a benzyl (B1604629) group, this is typically achieved through hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Step 3: Amide Coupling of the Deprotected Linker to Ligand B (with carboxylic acid)

-

Procedure:

-

Follow the procedure outlined in Step 1, using the deprotected Ligand A-PEG-Linker and Ligand B-COOH as the coupling partners.

-

After purification, the final PROTAC molecule is obtained.

-

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

-

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

Caption: PROTAC Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Conclusion

The this compound linker, and more broadly the PEG7 spacer, represents a valuable tool in the design of potent and effective PROTACs. Its physicochemical properties contribute to improved solubility and permeability, while its length often provides an optimal scaffold for the formation of a productive ternary complex. The successful development of novel PROTAC-based therapeutics is contingent on the careful and systematic optimization of the linker. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of these promising next-generation drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and cell permeability.[4]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable properties.[4][5] The incorporation of a PEG chain, such as in Benzyl-PEG7-acid, offers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[6]

-

Improved Permeability: The relationship between PEG linkers and cell permeability is complex, but an optimized PEG linker can help shield the polar surface area of the PROTAC, potentially improving its ability to cross cell membranes.

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The 7-unit PEG chain of this compound provides a specific length that can be optimal for certain target-E3 ligase pairs.

-

Synthetic Tractability: Bifunctional PEG linkers allow for the modular and convergent synthesis of PROTACs.[5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, along with representative data and visualizations to guide researchers in this field.

PROTAC Synthesis Workflow